
Triethanolamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethanolamine acetate is an organic compound that combines triethanolamine and acetic acid. It is a colorless, viscous liquid that is both a tertiary amine and a triol, meaning it has three hydroxyl groups. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Triethanolamine acetate is typically synthesized by the reaction of triethanolamine with acetic acid. The reaction is straightforward and involves mixing equimolar amounts of triethanolamine and acetic acid, followed by heating the mixture to facilitate the reaction. The reaction can be represented as follows:
N(CH2CH2OH)3+CH3COOH→N(CH2CH2OH)3CH3COO
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of acetic acid to a reactor containing triethanolamine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion and high purity of the product. The resulting mixture is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidation products, including aldehydes and carboxylic acids.
Reduction: The compound can also participate in reduction reactions, although these are less common. Reduction typically involves the conversion of the acetate group to an alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide or potassium iodide in polar solvents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, hydroxides.
科学的研究の応用
Triethanolamine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments due to its ability to maintain stable pH levels.
Medicine: this compound is used in pharmaceutical formulations as an emulsifying agent and pH adjuster. It is also investigated for its potential use in drug delivery systems.
作用機序
Triethanolamine acetate exerts its effects primarily through its ability to act as a surfactant and pH adjuster. As a surfactant, it lowers the interfacial tension between different phases, facilitating the formation of emulsions. As a pH adjuster, it can neutralize acids and bases, maintaining the desired pH in various formulations . The molecular targets and pathways involved include interactions with fatty acids and other amphiphilic molecules, leading to the stabilization of emulsions and solutions.
類似化合物との比較
Diethanolamine: Similar to triethanolamine acetate but with two hydroxyl groups. It is less viscous and has different solubility properties.
Monoethanolamine: Contains only one hydroxyl group and is more basic compared to this compound.
Triethylamine: Lacks hydroxyl groups and is primarily used as a base in organic synthesis.
Uniqueness: this compound is unique due to its combination of three hydroxyl groups and an acetate group, which imparts both hydrophilic and hydrophobic properties. This makes it an excellent emulsifying agent and pH adjuster, with applications spanning multiple scientific and industrial fields .
特性
CAS番号 |
14806-72-5 |
|---|---|
分子式 |
C8H19NO5 |
分子量 |
209.24 g/mol |
IUPAC名 |
tris(2-hydroxyethyl)azanium;acetate |
InChI |
InChI=1S/C6H15NO3.C2H4O2/c8-4-1-7(2-5-9)3-6-10;1-2(3)4/h8-10H,1-6H2;1H3,(H,3,4) |
InChIキー |
UPCXAARSWVHVLY-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CO)N(CCO)CCO |
正規SMILES |
CC(=O)[O-].C(CO)[NH+](CCO)CCO |
| 14806-72-5 67924-03-2 |
|
物理的記述 |
Liquid |
ピクトグラム |
Irritant |
関連するCAS |
67924-03-2 |
同義語 |
2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



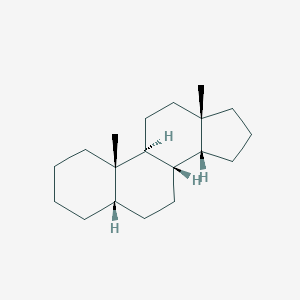
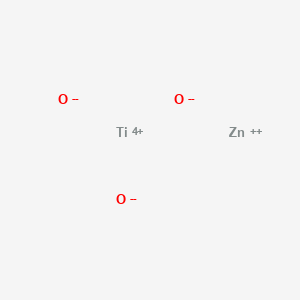

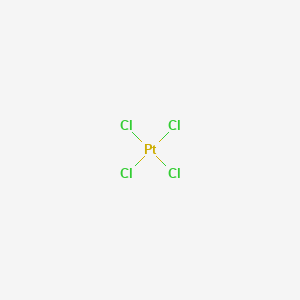
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)

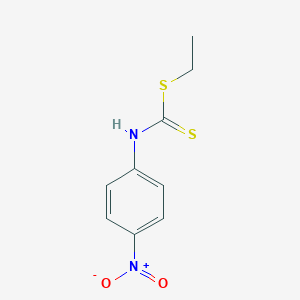
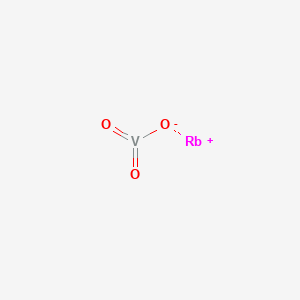
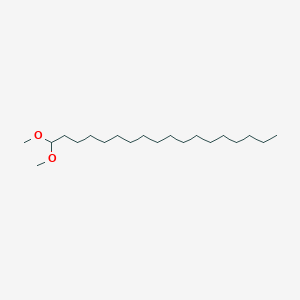
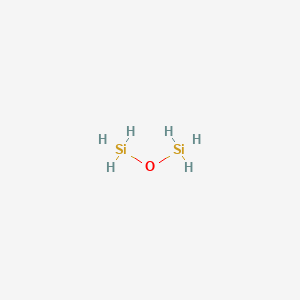

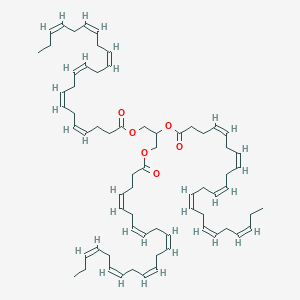
![N-[3-(Dimethylamino)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B77587.png)
